molecular formula C8H11ClN4 B2443310 6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine CAS No. 943060-81-9

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine

Cat. No. B2443310
CAS RN: 943060-81-9
M. Wt: 198.65
InChI Key: GJRBTWZAHCEVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidines, including compounds like 6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine, have been studied for their anti-inflammatory effects. These compounds are known to inhibit various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, showcasing potential in the development of new anti-inflammatory agents. Detailed structure-activity relationships (SARs) provide insights into the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Biological Activities and SARs

The pyrimidine nucleus, integral to compounds like this compound, demonstrates a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The position of substituents significantly influences these activities, offering a foundation for future research to identify lead molecules for various therapeutic applications (Natarajan et al., 2022).

Anti-Alzheimer's Research

Research into pyrimidine derivatives also extends to potential treatments for neurological disorders like Alzheimer's disease. Pyrimidine scaffolds are investigated for their role in inhibiting adverse effects of Alzheimer's agents, focusing on reducing or rehabilitating neurological disorders. This highlights the pharmacological advancements of pyrimidine moiety as therapeutics for neurodegenerative diseases (Das et al., 2021).

Optoelectronic Materials

Pyrimidine and quinazoline derivatives, related to the pyrimidine structure, are explored for their applications in optoelectronics. Incorporating pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the diverse applicability of pyrimidine derivatives beyond pharmacological activity (Lipunova et al., 2018).

properties

IUPAC Name

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c1-8(2-3-8)13-6-4-5(9)11-7(10)12-6/h4H,2-3H2,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBTWZAHCEVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-amino-4,6-dichloropyrimidine (508 mg, 3.1 mmol) was added to a suspension of 1-methylcyclopropylamine hydrochloride (1.0 g, 9.3 mmol) and sodium methoxide (502mg, 9.30 mmol) in NMP (3 ml). The resulting mixture was heated at 90° C. for 16 hours and then cooled to room temperature. The reaction mixture was diluted with water (20 ml) and the resulting precipitate filtered off, washed with further water (20 ml) and dried in vacuo to give the title compound as a colourless solid (280 mg, 15%).
Quantity
508 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
15%

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